n-Butyryl-D(+)-carnitin [German] n-Butyryl-D(+)-carnitin [German]
Brand Name: Vulcanchem
CAS No.: 25518-46-1
VCID: VC19677556
InChI: InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

n-Butyryl-D(+)-carnitin [German]

CAS No.: 25518-46-1

Cat. No.: VC19677556

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

n-Butyryl-D(+)-carnitin [German] - 25518-46-1

Specification

CAS No. 25518-46-1
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name (3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate
Standard InChI InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
Standard InChI Key QWYFHHGCZUCMBN-VIFPVBQESA-N
Isomeric SMILES CCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C
Canonical SMILES CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

n-Butyryl-D(+)-carnitin [German] (CAS 25518-46-1) is a zwitterionic molecule characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate group . Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . The compound’s stereochemistry is defined by the S-configuration at the third carbon, as indicated by its IUPAC name .

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
IUPAC Name(3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate
SMILESCCCCC(=O)OC@@HCN+(C)C
InChI KeyQWYFHHGCZUCMBN-VIFPVBQESA-N
XLogP3-AA1.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The zwitterionic nature enhances solubility in aqueous environments, facilitating its role in biological systems . The butyryl group (C₄H₇O) esterified to the hydroxyl group of D-carnitine distinguishes it from other acylcarnitines.

Synthesis and Production

The synthesis of n-Butyryl-D(+)-carnitin typically involves the reaction of D(+)-carnitine chloride with butyric acid or butyryl chloride under controlled conditions. A reported method includes:

  • Heating butyric acid and butyryl chloride at 80°C under nitrogen for 3 hours.

  • Adding D(+)-carnitine chloride to the mixture and continuing heating for 1 hour.

  • Purifying the product via crystallization in isopropyl alcohol and acetone .

This procedure yields a compound with high purity, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry . Notably, the D-isomer’s synthesis mirrors methods for L-forms but requires enantiomerically pure starting materials .

Biochemical Role and Mechanisms

Fatty Acid Transport and β-Oxidation

n-Butyryl-D(+)-carnitin facilitates the transport of butyryl-CoA into mitochondria via the carnitine shuttle system . This process is critical for β-oxidation, where fatty acids are metabolized to generate ATP. The compound acts as an intermediate, transferring the butyryl moiety across the mitochondrial membrane .

Interaction with Transporters

While most studies focus on L-carnitine transporters (e.g., OCTN2 and ATB⁰,+), the D-isomer’s affinity for these proteins remains underexplored . In L-forms, OCTN2 mediates high-affinity transport (K₀.₅ = 0.40 μM), whereas ATB⁰,+ operates as a low-affinity/high-capacity system (K₀.₅ = 1.4 mM) . Structural differences in the D-isomer may alter binding kinetics, though empirical data are lacking.

Research and Therapeutic Applications

Metabolic Studies

n-Butyryl-D(+)-carnitin serves as a reference standard in mass spectrometry-based metabolomics, particularly for diagnosing disorders like short-chain acyl-CoA dehydrogenase (SCAD) deficiency . Elevated plasma levels of butyrylcarnitine (C₄) are biomarkers for SCAD, though most clinical data pertain to L-forms .

Stable Isotope Derivatives

Deuterated analogs, such as Butyryl-L-carnitine-d7 HCl (CDN-D-7761), are used in tracer studies to investigate metabolic fluxes . These compounds exhibit identical chemical behavior to non-deuterated forms but are distinguishable via mass spectrometry .

Table 2: Deuterated Variants and Applications

CompoundMolecular FormulaApplication
Butyryl-L-carnitine-d3C₁₁D₃H₁₉NO₄·ClQuantification in pharmacokinetic studies
Butyryl-L-carnitine-d7C₁₁D₇H₁₅NO₄·ClMetabolic pathway tracing

Analytical Methods and Detection

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting acylcarnitines . n-Butyryl-D(+)-carnitin is identified via its precursor ion (m/z 232.1) and product ions (m/z 85.0 and 144.0) . Deuterated internal standards (e.g., d₃ or d₇) improve quantification accuracy .

Nuclear Magnetic Resonance

¹H and ¹³C NMR spectra confirm structural integrity, with characteristic signals for the butyryl ester (δ 0.9–1.6 ppm) and quaternary ammonium group (δ 3.1 ppm) .

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